Thialaminine

C-terminal sequencing Carboxypeptidase digestion MALDI-MS peptide mapping

Thialaminine (4-thialaminine; IUPAC: S-(2-(trimethylammonio)ethyl)-L-cysteinate) is a synthetic, strongly basic α-amino acid formed by trimethylaminoethylation of L-cysteine with (2-bromoethyl)trimethylammonium bromide at pH 9.1. It introduces a permanent quaternary ammonium side chain onto cysteine residues, producing a derivative with distinct chromatographic, solubility, and enzymatic properties compared to common cysteine alkylation products.

Molecular Formula C8H18N2O2S
Molecular Weight 206.3
CAS No. 38264-97-0
Cat. No. B611336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThialaminine
CAS38264-97-0
SynonymsThialaminine;  4-Thialaminine;  4Thialaminine; 
Molecular FormulaC8H18N2O2S
Molecular Weight206.3
Structural Identifiers
SMILESO=C([C@@H](N)CSCC[N+](C)(C)C)[O-]
InChIInChI=1S/C8H18N2O2S/c1-10(2,3)4-5-13-6-7(9)8(11)12/h7H,4-6,9H2,1-3H3/t7-/m0/s1
InChIKeyDOTVFUARKFIRGC-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Thialaminine (CAS 38264-97-0): Chemical Identity and Core Properties for Procurement Decisions


Thialaminine (4-thialaminine; IUPAC: S-(2-(trimethylammonio)ethyl)-L-cysteinate) is a synthetic, strongly basic α-amino acid formed by trimethylaminoethylation of L-cysteine with (2-bromoethyl)trimethylammonium bromide at pH 9.1 [1]. It introduces a permanent quaternary ammonium side chain onto cysteine residues, producing a derivative with distinct chromatographic, solubility, and enzymatic properties compared to common cysteine alkylation products [1]. Its primary documented utility lies in analytical protein chemistry, specifically in enabling C-terminal sequencing workflows and facilitating mass spectrometric detection of cysteine-containing peptides [2].

Why Thialaminine Cannot Be Replaced by Iodoacetamide, 4-Vinylpyridine, or Performic Acid in Cysteine Modification Workflows


Standard cysteine-alkylating reagents such as iodoacetamide (producing carboxymethylcysteine) and 4-vinylpyridine (producing S-pyridylethylcysteine) generate derivatives that are substrates for neither carboxypeptidase CPY nor CPP, effectively blocking enzymatic C-terminal sequencing [1]. Similarly, performic acid oxidation yields cysteic acid, which also resists carboxypeptidase cleavage [1]. In contrast, the quaternary ammonium moiety of thialaminine renders the modified cysteine residue susceptible to carboxypeptidase digestion while simultaneously providing a characteristic mass shift and a fixed positive charge that enhances ionization efficiency in MALDI-MS [1][2]. Additionally, proteins modified via trimethylaminoethylation exhibit markedly higher aqueous solubility compared to those treated with conventional reduction/alkylation or S-sulfonation protocols, a property critical for downstream handling of otherwise insoluble protein preparations [2].

Quantitative Evidence Guide: Head-to-Head Performance of Thialaminine Against Common Cysteine Modification Reagents


Carboxypeptidase Digestibility: Thialaminine Enables C-Terminal Sequencing Where Carboxymethylcysteine and Cysteic Acid Fail

In the Bonetto et al. (1997) C-terminal sequencing workflow, peptides containing cystine, cysteic acid, or carboxymethylcysteine could not be cleaved by a mixture of carboxypeptidases CPY and CPP, resulting in complete blockage of sequencing reads at cysteine positions. After conversion of cysteine residues to 4-thialaminine via trimethylaminoethylation, successful carboxypeptidase cleavage at the modified cysteine site was achieved, allowing uninterrupted C-terminal ladder generation and subsequent residue identification by MALDI-MS mass difference analysis [1].

C-terminal sequencing Carboxypeptidase digestion MALDI-MS peptide mapping

Acid Hydrolysis Stability: Quantitative Recovery of Thialaminine Under Standard Protein Hydrolysis Conditions

The original characterization by Itano & Robinson (1972) demonstrated that thialaminine is 'extremely stable under the usual conditions of acid hydrolysis of proteins' (6N HCl, 110°C, 24h). This contrasts with many conventional cysteine adducts—including S-sulfonated cysteine and certain alkylation products—which undergo partial or complete degradation during acid hydrolysis, leading to underestimation of cysteine content in amino acid compositional analysis [1].

Amino acid analysis Protein hydrolysis stability Cysteine derivative recovery

Chromatographic Resolution: Thialaminine Elutes Between Lysine and Histidine, Avoiding Co-Elution with Common Amino Acids

On standard amino acid analyzer chromatography, thialaminine elutes at a unique position between lysine and histidine, distinct from the elution positions of unmodified cysteine, cystine, carboxymethylcysteine, and S-pyridylethylcysteine, which frequently co-elute with or overlap other common amino acid peaks [1]. This baseline-resolved elution enables unambiguous peak assignment and integration without interference from other proteinogenic amino acids.

Amino acid analyzer Chromatographic separation Cysteine derivative identification

Protein Solubility After Modification: Trimethylaminoethylated Proteins Remain Water-Soluble Unlike Alkylated or Sulfonated Counterparts

Itano & Robinson (1972) observed that 'in contrast to most products of reduction and alkylation or of S-sulfonation of proteins, reduced and trimethylaminoethylated proteins were readily soluble in water' [1]. The permanent positive charge introduced by the quaternary ammonium group of thialaminine prevents the aggregation and precipitation commonly observed when hydrophobic alkylating agents (e.g., iodoacetamide, 4-vinylpyridine) are used to modify cysteine residues in proteins.

Protein solubility Cysteine modification Sample handling

Differential Protease Susceptibility: Thialaminyl Bonds Resist Trypsin While Enhancing Chymotryptic Activity at Specific Sites

The Itano & Robinson (1972) study demonstrated that thialaminyl peptide bonds are resistant to trypsin cleavage, redirecting tryptic digestion to alternative sites and generating a distinct peptide map compared to unmodified or carboxymethylated proteins. Concurrently, the chymotryptic activity of trypsin toward certain bonds in trimethylaminoethylated insulin was enhanced [1]. This altered protease susceptibility pattern can be exploited for generating unique peptide fragmentation profiles useful in protein structural analysis.

Protease resistance Trypsin Chymotrypsin Peptide mapping

Procurement-Relevant Application Scenarios for Thialaminine (CAS 38264-97-0)


C-Terminal Peptide Sequencing via Carboxypeptidase Laddering and MALDI-MS Detection

Thialaminine is the only documented cysteine derivatization reagent compatible with carboxypeptidase CPY/CPP cleavage at cysteine positions. When peptides are reduced and trimethylaminoethylated, subsequent carboxypeptidase digestion generates a complete C-terminal ladder that can be read by MALDI-TOF MS, with 4-thialaminine residues producing a characteristic mass shift and enhanced ionization due to the fixed positive charge [1]. This workflow is irreplaceable for laboratories performing de novo C-terminal sequencing of cysteine-containing peptides where Edman degradation is not suitable. The method has been validated in the peer-reviewed literature (Bonetto et al., 1997) and relies on the unique susceptibility of thialaminyl bonds to carboxypeptidase cleavage—a property not shared by carboxymethylcysteine, S-pyridylethylcysteine, or cysteic acid derivatives [1].

Accurate Cysteine Quantification in Amino Acid Compositional Analysis

For protein chemistry laboratories requiring precise cysteine/cystine quantification, thialaminine derivatization followed by acid hydrolysis and ion-exchange chromatography offers a distinct advantage: the derivative survives standard hydrolysis conditions (6N HCl, 110°C, 24h) and elutes at a unique position between lysine and histidine, free from interference by other amino acids [2]. This contrasts with direct cysteine/cystine analysis, which is complicated by oxidative degradation during hydrolysis, and with carboxymethylcysteine quantification, which may suffer from co-elution artifacts [2]. The quantitative conversion of cysteine residues to 4-thialaminine without significant loss of other amino acids has been demonstrated using dithiothreitol-reduced proteins treated with (2-bromoethyl)trimethylammonium bromide [2].

Solubilization and Handling of Aggregation-Prone, Cysteine-Rich Proteins

Proteins that become insoluble after conventional reduction and alkylation (e.g., with iodoacetamide or 4-vinylpyridine) can be maintained in aqueous solution by using thialaminine derivatization instead. The permanent quaternary ammonium group introduced at each cysteine residue prevents hydrophobic aggregation and precipitation, as documented by Itano & Robinson (1972), who reported that 'reduced and trimethylaminoethylated proteins were readily soluble in water, in contrast to most products of reduction and alkylation or of S-sulfonation' [2]. This property is particularly valuable for structural biology and biophysical characterization studies requiring soluble protein preparations, as well as for industrial processes where protein precipitation leads to yield losses [2].

Orthogonal Peptide Mapping via Altered Protease Cleavage Patterns

Researchers performing peptide mapping or protein structural analysis can exploit the unique protease resistance profile of thialaminine-modified proteins. The resistance of thialaminyl bonds to trypsin, coupled with enhanced chymotryptic side-activity of trypsin at specific sites in trimethylaminoethylated proteins, generates a fragmentation pattern distinct from that obtained with unmodified or carboxymethylated proteins [2]. This orthogonal digestion pattern can resolve sequence ambiguities, confirm disulfide bond assignments, and validate protein structural models in ways that conventional tryptic mapping cannot [2].

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